4-(2,2-Difluoroethyl)pyrrolidin-2-one
Description
4-(2,2-Difluoroethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a 2,2-difluoroethyl substituent at the 4-position of the pyrrolidin-2-one scaffold. The 2,2-difluoroethyl group introduces electronegativity and lipophilicity, influencing the compound’s physicochemical properties and biological interactions.
Properties
Molecular Formula |
C6H9F2NO |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)1-4-2-6(10)9-3-4/h4-5H,1-3H2,(H,9,10) |
InChI Key |
KDLCLEZOUJBADO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)CC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The 4-position substituent on pyrrolidin-2-one derivatives significantly impacts their biological activity and applications. Key comparisons include:
Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
*Calculated based on formula C₆H₉F₂NO. †Calculated from structure in . ‡From .
Pharmacological and Functional Differences
- Alpha-Adrenoceptor Affinity: Compounds with piperazine-aryl extensions (e.g., compound 7 in ) show high affinity for alpha1- and alpha2-adrenoceptors (pKi = 7.13–7.29), whereas the 2,2-difluoroethyl analog’s receptor interactions remain uncharacterized.
- Antiarrhythmic Activity : Derivatives like 1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (compound 13, ED50 = 1.0 mg/kg iv) demonstrate potent antiarrhythmic effects. The difluoroethyl group’s electron-withdrawing nature could modulate cardiac ion channels differently compared to ethoxy or chloro substituents .
- Hypotensive Effects : Substituents such as hydroxyl or fluorine atoms on the phenyl ring (e.g., compound 8 in ) enhance hypotensive duration (>1 hour). The difluoroethyl group may confer metabolic stability, prolonging activity in vivo .
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